Adomeglivant, also known by its chemical identifier CAS# 1488363-78-5, is a glucagon receptor antagonist developed primarily for the treatment of metabolic disorders, particularly type 2 diabetes. This compound functions by inhibiting the action of glucagon, a hormone that raises blood glucose levels, thereby potentially lowering blood sugar levels in patients. Adomeglivant has garnered attention due to its unique mechanism of action and its implications in diabetes management .
Adomeglivant is classified under glucagon receptor antagonists. It is synthesized through various chemical methods and has been studied extensively for its pharmacological properties. The compound is notable for its selective inhibition of glucagon receptors, which distinguishes it from other diabetes treatments that may not target this pathway effectively .
The synthesis of Adomeglivant involves several steps that utilize advanced organic chemistry techniques. While specific proprietary methods may vary among manufacturers, general approaches include:
These methods are critical in producing Adomeglivant with high purity and yield, essential for subsequent biological evaluations.
Adomeglivant's molecular structure can be represented as follows:
The detailed molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into its three-dimensional conformation and interactions at the molecular level .
Adomeglivant participates in several chemical reactions that are crucial for its function as a glucagon receptor antagonist:
These reactions are fundamental in evaluating the pharmacodynamics of Adomeglivant.
Adomeglivant operates by specifically antagonizing the glucagon receptor, which plays a pivotal role in glucose homeostasis. The mechanism can be summarized as follows:
Data from clinical studies indicate that short-term administration of Adomeglivant can significantly lower blood glucose levels in both healthy individuals and those with type 2 diabetes.
Adomeglivant exhibits several key physical and chemical properties:
These properties are essential for formulating Adomeglivant into effective pharmaceutical preparations .
Adomeglivant has significant potential applications in scientific research and clinical practice:
Adomeglivant ((±)-LY2409021) is a structurally complex small molecule featuring a biphenyl core substituted with a tert-butyl group and linked to a substituted benzamide moiety via an ether bridge. Its systematic IUPAC name is 3-(4-{(1S)-1-[(4'-tert-butyl-2,6-dimethylbiphenyl-4-yl)oxy]-4,4,4-trifluorobutyl}benzamido)propanoic acid (C~32~H~36~F~3~NO~4~) [1] [2]. The molecule’s central biphenyl system adopts a non-planar conformation due to steric hindrance between the ortho-methyl groups (C19 and C21) and adjacent rings, with torsion angles typically ranging between 35-45° [1] [9]. This twisted geometry minimizes steric clashes while facilitating intermolecular interactions critical for target binding. The trifluorobutyl chain enhances lipophilicity and metabolic stability, and the propanoic acid terminus provides a polar anchor point for solubility. The 4'-tert-butyl group on the distal phenyl ring creates a steric bulk that influences receptor binding pocket engagement [1] [8].
Table 1: Key Structural Features of Adomeglivant
Structural Domain | Chemical Substituents | Functional Role |
---|---|---|
Distal Biphenyl Ring | 4'-tert-butyl, 2,6-dimethyl | Hydrophobic pocket engagement, conformational restraint |
Proximal Phenyl Ring | Ether-linked trifluorobutyl chain | Conformational flexibility, metabolic stability |
Central Benzamide Core | Carboxamido linker to propanoic acid | Hydrogen bonding, solubility modulation |
Acidic Terminal Group | Propanoic acid | Solubility, salt formation, polar interactions |
Adomeglivant contains a single chiral center at the carbon bearing the biphenyloxy group and the trifluorobutyl chain (C9). The pharmacologically active enantiomer is specified as the (S)-isomer (CAS# 1488363-78-5), while the racemic mixture (±)-Adomeglivant carries CAS# 872260-47-4 [1] [6]. Studies confirm that the (S)-enantiomer exhibits significantly higher glucagon receptor (GCGR) binding affinity and antagonistic potency compared to its (R)-counterpart. This enantioselectivity arises from the stereospecific orientation required for optimal interaction with transmembrane helix 6 (TM6) and extracellular loop 3 (ECL3) residues within the glucagon receptor’s binding pocket [2] [3]. The racemic form (±)-Adomeglivant shows approximately 50% reduced in vitro activity relative to the pure (S)-enantiomer, underscoring the critical role of absolute configuration in biological function [6] [8].
Table 2: Stereochemical Impact on Adomeglivant Activity
Stereoisomer | Absolute Configuration | GCGR IC₅₀ (μM) | Relative Potency |
---|---|---|---|
(S)-Adomeglivant | S at C9 | 1.8 (rat GluR) | 100% |
(R)-Adomeglivant | R at C9 | >10 | <20% |
(±)-Adomeglivant | Racemic mixture | ~3.6 | ~50% |
Adomeglivant displays distinct physicochemical characteristics influencing its pharmacokinetic profile:
The synthesis of Adomeglivant relies on transition-metal-catalyzed cross-couplings and selective functionalization:
Adomeglivant is characterized comprehensively using spectroscopic and diffraction methods:
Table 3: Spectroscopic Signatures of Adomeglivant
Technique | Key Spectral Assignments |
---|---|
^1^H NMR (DMSO-d~6~) | δ 1.35 (s, 9H, t-Bu), 2.20 (s, 6H, Ar-CH~3~), 4.85 (m, 1H, CH-O), 8.45 (t, 1H, NHCO) |
^13^C NMR | δ 126.5 (q, CF~3~), 128.7 (biphenyl C~ipso~), 148.2 (C-O), 172.8 (COOH), 165.5 (CONH) |
HRMS (ESI+) | m/z 556.2642 [M+H]+ (Δ 3.2 ppm), 538.2 [M-H~2~O]+, 449.1 [M-C~7~H~7~O~2~]+ |
FT-IR | 1715 cm⁻¹ (C=O acid), 1650 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O ether), 1120 cm⁻¹ (C-F) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7